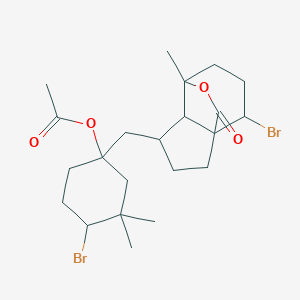

Angasiol acetate

Description

Properties

CAS No. |

123967-75-9 |

|---|---|

Molecular Formula |

C22H32Br2O4 |

Molecular Weight |

520.3 g/mol |

IUPAC Name |

[4-bromo-1-[(9-bromo-6-methyl-10-oxo-11-oxatricyclo[4.3.2.01,5]undecan-4-yl)methyl]-3,3-dimethylcyclohexyl] acetate |

InChI |

InChI=1S/C22H32Br2O4/c1-13(25)27-21(9-7-15(23)19(2,3)12-21)11-14-5-10-22-16(24)6-8-20(4,17(14)22)28-18(22)26/h14-17H,5-12H2,1-4H3 |

InChI Key |

SJYSXOUMHQMJSR-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1(CCC(C(C1)(C)C)Br)CC2CCC34C2C(CCC3Br)(OC4=O)C |

Canonical SMILES |

CC(=O)OC1(CCC(C(C1)(C)C)Br)CC2CCC34C2C(CCC3Br)(OC4=O)C |

Synonyms |

angasiol acetate |

Origin of Product |

United States |

Occurrence and Ecological Distribution of Angasiol Acetate

Isolation from Marine Invertebrates: Sea Hares (Genus Aplysia)

Sea hares, a genus of marine gastropod mollusks, are notable for accumulating chemical compounds from their diet. This sequestration of secondary metabolites often serves as a defense mechanism against predators.

Aplysia juliana as a Primary Source Organism

Angasiol acetate (B1210297) was first isolated from the sea hare Aplysia juliana. nih.gov Specimens collected from the Karachi coastline of the Arabian Ocean yielded this new diterpenoid lactone. nih.gov The structure and absolute configuration of angasiol acetate were determined through single-crystal X-ray diffraction and various spectroscopic techniques. nih.gov It is important to note that the enantiomer of the this compound found in A. juliana, known as (-)-angasiol acetate, has been isolated from the red alga Chondria armata. jcu.edu.au

Isolation from the Digestive Diverticula of Aplysia argus

Further research has led to the isolation of this compound from the digestive diverticula of another sea hare species, Aplysia argus. researchgate.netnih.gov A study conducted on specimens from Ikei Island in Okinawa, Japan, identified this compound as one of 22 known compounds isolated from this organism. researchgate.netnih.gov The digestive diverticula, or digestive gland, is where these sea hares are known to store secondary metabolites obtained from their diet, which primarily consists of red algae. researchgate.netmdpi.com

Isolation from Marine Flora: Red Algae

Red algae are a significant source of a diverse array of secondary metabolites, many of which are halogenated. These compounds play a crucial role in the chemical ecology of marine environments.

Chondria armata as a Reported Producer

The red alga Chondria armata has been identified as a producer of (-)-ent-angasiol acetate. publish.csiro.ausciprofiles.comresearchgate.net This compound, along with its precursor (-)-ent-angasiol, was isolated from extracts of C. armata. publish.csiro.ausciprofiles.comresearchgate.net The isolation of this enantiomer from an algal source provides strong evidence for the dietary origin of this compound found in sea hares. jcu.edu.au

Association with Laurencia Species and Related Chemical Profiles

The genus Laurencia, which is closely related to Chondria, is well-documented for its production of a wide variety of unique secondary metabolites, particularly halogenated terpenes and C15 acetogenins. jcu.edu.aumdpi.comwikipedia.org Sea hares of the genus Aplysia are known to selectively feed on Laurencia species, leading to the accumulation of these compounds in their tissues. researchgate.netmdpi.com The chemical profiles of Aplysia species often mirror the metabolites of the Laurencia species they consume. researchgate.netmdpi.com While this compound itself has been directly isolated from Chondria armata, the well-established predator-prey relationship between Aplysia and Laurencia further supports the trophic transfer of such diterpenoids. researchgate.netmdpi.compublish.csiro.au

Elucidation of Dietary Origin and Trophic Transfer Mechanisms within Marine Ecosystems

The presence of this compound and its enantiomer in both sea hares and red algae strongly indicates a dietary origin and subsequent trophic transfer. jcu.edu.auresearchgate.net Sea hares, being herbivorous mollusks, graze on algae and sequester the secondary metabolites produced by them. mdpi.comresearchgate.net These compounds are then stored, often in the digestive gland, and can be used for chemical defense. researchgate.netmdpi.com

Geographical Distribution and Environmental Factors Influencing its Presence

The occurrence of this compound, a diterpenoid lactone, is intrinsically linked to specific marine organisms and their geographical locations. This compound has been identified in both marine invertebrates and the algae they consume, highlighting a predator-prey relationship as a key factor in its distribution.

This compound was first isolated from the sea hare Aplysia juliana. This particular discovery was made from specimens collected along the Karachi coastline of the Arabian Sea. nih.govmdpi.com The presence of this compound in Aplysia juliana is likely a result of its diet, a common characteristic for many secondary metabolites found in sea hares. researchgate.net These marine mollusks are known to accumulate chemical compounds from the algae they graze on.

Further research has led to the identification of the enantiomer, (-)-angasiol acetate, in other marine species and locations. It has been isolated from the red alga Chondria armata and the sea hare Aplysia dactylomela. researchgate.net This suggests that Chondria armata is a primary producer of this compound, which is then sequestered by Aplysia dactylomela through its feeding habits. The red alga Chondria armata has a wide distribution, being found in the Indian Ocean and the western Pacific. uct.ac.za In South Africa, it is found along the KwaZulu-Natal coast down to Algoa Bay, typically forming dense cushions in the lower eulittoral zone. uct.ac.za It is also considered a potentially economically interesting taxon in Nha Trang Bay, Vietnam. leibniz-zmt.de

This compound has also been identified as a constituent of the red alga Laurencia nangii. researchgate.net Specifically, it has been found in populations of this alga in the coastal waters of North Borneo Island, Malaysia. researchgate.net The distribution of Laurencia nangii is also noted in various locations around North Borneo, including Tunku Abdul Rahman Marine Park, Dinawan Island, Tun Mustapha Marine Park, and Tun Sakaran Marine Park. researchgate.net The chemical composition of secondary metabolites in Laurencia nangii, including the presence of diterpenes like this compound, can vary between different geographical populations, suggesting the existence of distinct chemical races. e-algae.orgnih.gov

The production of secondary metabolites in marine algae, such as this compound, is influenced by a variety of environmental factors. While specific studies on the environmental triggers for this compound synthesis are not available, general principles of algal secondary metabolite production apply. These factors include:

Salinity: Marine algae are constantly under salt stress, which can influence the synthesis of various organic compounds. cu.edu.eg Changes in salinity can affect the production of bioactive compounds in marine organisms. ekb.eg

Temperature: Seawater temperature impacts the growth and productivity of macroalgae. mdpi.com Variations in temperature can lead to changes in the production of secondary metabolites. nih.gov

Light Intensity: Light is a critical factor for photosynthesis and can also influence the production of secondary metabolites. nih.gov For instance, the synthesis of some compounds in microalgae is induced by specific wavelengths of light. mdpi.com

Nutrient Availability: The availability of nutrients in the water is a primary factor for algal growth and can limit various physiological processes, including the synthesis of secondary metabolites. mdpi.com

The interplay of these environmental factors contributes to the geographical and ecological distribution of the algae that produce this compound, and consequently, the distribution of the compound itself in the marine environment.

Table 1: Geographical Distribution of this compound and its Enantiomer

Table 2: Compound Names and PubChem CIDs

Isolation, Structural Elucidation, and Stereochemical Assignment of Angasiol Acetate

Extraction and Chromatographic Purification Methodologies for Diterpenoids

The journey to obtaining pure Angasiol acetate (B1210297) begins with its extraction from marine organisms. Diterpenoids, including Angasiol acetate, are typically isolated from sources such as sea hares and marine algae. nih.govnih.govmdpi.com The general procedure involves the collection of the biological material, followed by extraction using organic solvents like ethanol, dichloromethane, or a mixture of solvents to isolate the lipid-rich fraction containing the desired compounds. mdpi.comcore.ac.uk

Following extraction, a multi-step purification process is essential to separate this compound from a complex mixture of other natural products. core.ac.uk This is commonly achieved through various chromatographic techniques. An overview of these methods is presented below:

| Chromatographic Technique | Description |

| Column Chromatography | This is often the initial purification step. The crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a gradient of solvents is used as the mobile phase to separate compounds based on their polarity. nih.govcore.ac.uk |

| Thin-Layer Chromatography (TLC) | TLC is used to monitor the progress of the column chromatography and to identify fractions containing the target compound. A small amount of the fraction is spotted on a plate coated with a thin layer of adsorbent, and a solvent is allowed to move up the plate, separating the components. core.ac.uk |

| High-Performance Liquid Chromatography (HPLC) | For final purification, HPLC is frequently employed. This technique uses high pressure to pass the solvent through a column with very fine particles, leading to high-resolution separations. nih.govmdpi.comnih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., methanol/water), is a common choice for purifying diterpenoids. core.ac.uk |

The isolation of this compound has been reported from the sea hare Aplysia juliana and the red alga Chondria armata. nih.govjcu.edu.au In one instance, (-) this compound was isolated from Chondria armata, which was identified as the enantiomer of the diterpene originally found in Aplysia juliana. jcu.edu.au

Advanced Spectroscopic Characterization Techniques

Once a pure sample of this compound is obtained, a suite of advanced spectroscopic techniques is utilized to determine its precise chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Planar Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the planar structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. nih.govresearchgate.net For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial. nih.govresearchgate.net

1D NMR:

¹H NMR (Proton NMR): This experiment identifies the different types of protons in the molecule and their immediate electronic environment. The chemical shifts (δ) of the protons in methyl acetate, for example, are well-documented, with the methyl ester protons appearing at a different frequency than the acetate protons due to varying degrees of deshielding. libretexts.org

¹³C NMR (Carbon-13 NMR): This provides information about the different carbon atoms in the structure. The number of signals indicates the number of unique carbon environments.

2D NMR: These experiments reveal correlations between different nuclei, helping to piece together the molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is instrumental in determining the relative stereochemistry. jcu.edu.au

Through the careful analysis of these NMR data, the connectivity of all atoms in the this compound molecule can be established, leading to the determination of its planar structure. researchgate.net

Mass Spectrometry (MS) Techniques (e.g., HR-ESI-MS, HR-APCI-MS) for Molecular Formula Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net High-resolution mass spectrometry (HRMS) techniques, such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), are particularly valuable. researchgate.netmdpi.com

HR-ESI-MS provides a highly accurate mass measurement of the molecule, which allows for the determination of its molecular formula. researchgate.net The technique involves ionizing the sample and then measuring the mass-to-charge ratio of the resulting ions. The high resolution of the measurement distinguishes between compounds with the same nominal mass but different elemental compositions. For instance, the molecular formula of this compound has been established as C₂₂H₃₂Br₂O₄. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes vibrations in the molecular bonds. Different functional groups absorb at characteristic frequencies.

For this compound, IR spectroscopy would be expected to show absorption bands corresponding to:

C=O (carbonyl) stretching: Indicative of the ester and lactone functional groups.

C-O (carbon-oxygen) stretching: Also associated with the ester and lactone moieties.

C-H (carbon-hydrogen) stretching and bending: From the aliphatic parts of the molecule.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

The most definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute configuration, is single-crystal X-ray diffraction. nih.govuhu-ciqso.es This technique requires the compound to be in a crystalline form. uhu-ciqso.es

The process involves irradiating a single crystal of the compound with X-rays. The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern. umass.edu By analyzing this pattern, the precise positions of all atoms in the crystal lattice can be determined, revealing the bond lengths, bond angles, and the absolute stereochemistry of the molecule. uhu-ciqso.es The structure of this compound, including its absolute configuration, was successfully determined using this powerful technique. nih.gov

Chiroptical Methods: Electronic Circular Dichroism (ECD) and Optical Rotation (OR) for Stereochemical Assignment

Chiroptical methods are essential for studying chiral molecules like this compound. These techniques are sensitive to the three-dimensional arrangement of atoms and are crucial for assigning stereochemistry, especially when single crystals for X-ray diffraction are not available. nih.govpsu.edu

Optical Rotation (OR): This measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. anton-paar.comdigicollections.net The direction (dextrorotatory (+) or levorotatory (-)) and magnitude of the rotation are characteristic of a specific enantiomer. nihs.go.jp For example, (-) this compound, isolated from the red alga Chondria armata, was identified as the enantiomer of the this compound from the sea hare Aplysia juliana based on its optical rotation. jcu.edu.au

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. psu.edufaccts.de The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation. mdpi.com By comparing the experimental ECD spectrum with theoretically calculated spectra for possible stereoisomers, the absolute configuration can be confidently assigned. mdpi.com

Biosynthetic Pathways and Chemical Ecology of Angasiol Acetate

Investigating the True Biological Producers: Host Organism vs. Associated Symbiotic Microorganisms

Angasiol acetate (B1210297) has been isolated from marine mollusks, specifically the sea hare Aplysia argus (previously known as Aplysia angasi). researchgate.netepdf.pub However, the presence of a secondary metabolite in an organism does not definitively identify it as the producer. Sea hares are well-documented for their ability to sequester chemical compounds from their diet. researchgate.net Species such as Aplysia parvula feed on red algae like Delisea and Laurencia and accumulate the algae's secondary metabolites, which often serve as a defense mechanism. researchgate.net

The isolation of Angasiol acetate and related dibromoditerpenes from a sea hare strongly suggests that the true biological source is its dietary algae. researchgate.netepdf.pub The sea hare acts as a concentrator, accumulating these compounds from the algae it consumes. While symbiotic relationships, such as those between an animal host and its gut microbiota, are known to produce a variety of metabolites, the production of complex halogenated diterpenes like this compound is more characteristic of marine algae. nih.gov Therefore, the evidence points to a dietary origin, with the host organism sequestering the compound rather than producing it endogenously or via symbionts.

Chemotaxonomic Significance and Implications for Marine Organism Classification

The chemical structures of secondary metabolites can serve as powerful tools for classifying organisms, a field known as chemotaxonomy. researchgate.net This approach is particularly valuable for groups that are difficult to distinguish based on physical characteristics alone, such as the red algal genus Laurencia. researchgate.net This genus exhibits a high degree of morphological variation, making species identification challenging. researchgate.net

Halogenated secondary metabolites, including the diverse diterpenes produced by Laurencia, are used as specific chemical markers to delineate species. researchgate.netdntb.gov.ua The unique chemical profile of an alga can act as a "fingerprint," helping to resolve taxonomic ambiguities. researchgate.net The presence of this compound, a specific dibromoditerpene, in both a sea hare and its potential algal food source provides a chemical link that can help identify the dietary source and support the classification of the algal species. researchgate.netepdf.pub The discovery of specific compound classes, such as irieane-type diterpenes or snyderane-type sesquiterpenes, has proven instrumental in the systematic classification of marine organisms and has even led to the revision of species names. researchgate.netresearchgate.net

Ecological Roles of this compound as a Secondary Metabolite in Marine Interactions

Secondary metabolites are central to the chemical ecology of marine ecosystems, mediating a wide range of interactions between organisms. mdpi.com A primary function of these compounds, particularly those produced by sessile organisms like algae, is chemical defense against herbivores and other threats. researchgate.netmdpi.com

Compounds that are sequestered by herbivores, such as the sea hare, from their food can retain their defensive function, protecting the herbivore from its own predators. researchgate.net For example, studies have shown that metabolites accumulated by Aplysia parvula from the red alga Delisea pulchra effectively deter feeding by fish. researchgate.net this compound and the related compound angasiol have demonstrated potent cytotoxic activity in laboratory assays, which is a strong indicator of their potential toxicity and defensive capabilities in a natural context. researchgate.net The production of such bioactive compounds by algae influences grazing patterns and structures the food web. mdpi.com Therefore, the ecological role of this compound is likely that of a chemical deterrent, providing a defensive benefit to both the alga that produces it and the sea hare that subsequently acquires it.

Synthetic Strategies and Analogue Development of Angasiol Acetate

Total Synthesis Approaches for Complex Marine Diterpenoids with Similar Skeletons

While a total synthesis of angasiol acetate (B1210297) itself has not been reported, the synthetic strategies developed for other structurally complex marine diterpenoids provide a roadmap for accessing similar intricate scaffolds. These natural products often feature unique and challenging ring systems and dense stereochemistry, demanding innovative synthetic solutions.

A prominent example is the synthesis of xenicane diterpenoids , which, like some relatives of angasiol, possess a characteristic nine-membered carbocyclic ring. The construction of this large ring is a major synthetic hurdle. Successful strategies have included:

Ring-closing metathesis: This powerful reaction has been used to form the nine-membered ring from a diene precursor.

Ring expansion: Methods such as Grob-type fragmentation and sigmatropic rearrangements have been employed to expand smaller rings into the larger cyclononane (B1620106) core.

Intramolecular cycloadditions: Diastereoselective intramolecular [2+2] cycloadditions have been utilized to build complex bicyclic systems that are precursors to the final diterpenoid skeleton.

Another relevant example is the total synthesis of Peyssonnoside A , a marine diterpenoid with a unique 5/6/3/6 tetracyclic framework and a highly substituted cyclopropane (B1198618) ring. guidetopharmacology.orgresearchgate.net Key steps in its synthesis highlight modern synthetic methods capable of building complex, stereochemically dense structures: guidetopharmacology.orgresearchgate.netmdpi.com

Simmons-Smith Cyclopropanation: A diastereoselective cyclopropanation guided by the existing stereocenters in the molecule. guidetopharmacology.orgresearchgate.net

Mukaiyama Hydration: Stereocontrolled installation of a hydroxyl group, again directed by the substrate's inherent spatial features. guidetopharmacology.orgresearchgate.net

Robinson Annulation: A classic method used for the construction of six-membered rings in the core structure.

These examples demonstrate that the synthesis of complex marine diterpenoids relies on a combination of classic and modern synthetic reactions, often leveraging substrate control to achieve high levels of stereoselectivity. guidetopharmacology.orgmdpi.comnih.govwikidata.org Such approaches would be essential in tackling the total synthesis of angasiol acetate.

Semisynthesis and Derivatization Methods for this compound

Semisynthesis and late-stage derivatization of natural products are efficient strategies for generating analogues for biological studies without undertaking a lengthy total synthesis.

This compound is the naturally occurring acetylated derivative of the corresponding alcohol, angasiol. nih.govchem960.com The formation of such acetate esters from alcohols is a fundamental and widely used transformation in organic chemistry, often employed in the final stages of a synthesis or for the derivatization of isolated natural products.

The general mechanism for this reaction, known as O-acylation or esterification, involves the replacement of the hydroxyl hydrogen atom with an acyl group. nih.gov

Reagents and Catalysts: The reaction is typically performed using an acylating agent like acetic anhydride (B1165640) (Ac₂O) or acetyl chloride in the presence of an acid or base catalyst. nih.gov For substrates sensitive to strong inorganic acids, organic acids like p-toluenesulfonic acid or Lewis acids can be used.

Reactivity: The ease of acylation is dependent on the steric hindrance of the alcohol, with primary alcohols reacting most readily, followed by secondary and then tertiary alcohols. nih.gov

In the context of related marine natural products, acetylation has been used not only to prepare derivatives but also as a tool for structural elucidation. For instance, the acetylation of the triterpene polyether armatol G was used to help confirm the stereochemistry of a related compound, armatol H. jcu.edu.au This highlights how simple derivatization reactions can provide valuable structural information and generate new analogues for testing.

The structural complexity of natural products like this compound, which may possess multiple reactive sites, makes site-selective functionalization a significant challenge. nih.govnih.gov Modern synthetic chemistry has focused on developing methods to modify a single, specific position within a complex molecule, which is crucial for creating diverse analogues for structure-activity relationship (SAR) studies. nih.govthegoodscentscompany.com

Key strategies include:

Catalyst-Controlled Functionalization: Developing catalysts that can direct a reaction to a specific site, overriding the intrinsic reactivity of the functional groups present in the natural product. nih.gov This approach moves beyond substrate control to achieve selectivity that would otherwise be impossible.

Late-Stage C-H Functionalization: This powerful technique allows for the direct conversion of inert carbon-hydrogen (C-H) bonds into new functional groups. nih.govsemanticscholar.org It enables the modification of the carbon skeleton itself, providing access to analogues that cannot be made through simple functional group manipulation. thegoodscentscompany.com

Site-Selective Olefin Functionalization: For molecules containing multiple double bonds, methods have been developed to selectively react with one olefin over others, enabling the synthesis of various congeners without the need for protecting groups. nih.gov

These advanced methodologies for late-stage diversification are essential for efficiently generating libraries of natural product derivatives, which can then be used to probe biological targets and optimize activity. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. wikipedia.org By comparing the activity of a series of related analogues, researchers can determine which parts of the molecule are essential for its function.

For this compound, SAR studies have revealed interesting and somewhat contradictory findings, which appear to be dependent on the stereochemistry of the molecule.

The enantiomer, (–)-ent-angasiol acetate , isolated from the red alga Chondria armata, along with its parent alcohol (–)-ent-angasiol, were found to be inactive when tested for cytotoxicity against the P388D1 mouse lymphoma cell line. jcu.edu.au

In contrast, This compound isolated from the sea hare Aplysia argus displayed significant cytotoxic activity against P-388 tumor cells, with a reported IC₅₀ value of 6.6 μg/mL. researchgate.net Another compound isolated in the same study showed even more potent activity. researchgate.net

This stark difference in activity strongly suggests that the biological function of this compound is highly dependent on its absolute stereochemistry.

The presence or absence of an acetyl group can have a profound impact on the biological profile of a natural product, influencing its potency, selectivity, and pharmacokinetic properties. wikipedia.org While the cytotoxic activity of the parent alcohol, angasiol (from the Aplysia source), was not reported in the same study as its acetate, making a direct comparison difficult, studies on other marine natural products illustrate the variable effects of acetylation. researchgate.net

Decreased Activity: For some sesquiterpenes, the free phenol (B47542) forms were found to be more cytotoxic and antibacterial than their corresponding acetate derivatives. mdpi.com Similarly, the antibacterial activity of laurinterol (B1247104) was found to be higher than that of laurinterol acetate. nih.gov

Variable Effects: In other cases, the effect of acetylation is more nuanced. While laurinterol acetate showed lower antibacterial activity, its cytotoxicity against HeLa cells was comparable to that of laurinterol. nih.gov

Dependence on the Degree of Acetylation: Studies on non-terpenoid natural products, such as chitooligosaccharides, have shown that the degree of acetylation can finely tune biological response. Low levels of acetylation were found to be optimal for anti-inflammatory activity, while highly acetylated versions showed diminished or even pro-inflammatory effects. nih.gov

Advanced Research on Biological Activities and Molecular Mechanisms

In vitro Biological Activities of Angasiol Acetate (B1210297)

There is currently no publicly available research detailing the cytotoxic activity of Angasiol acetate in lymphoma cell lines. Therefore, no data, conflicting or otherwise, can be presented. The initial steps in such an investigation would involve screening the compound against a panel of lymphoma cell lines to determine its half-maximal inhibitory concentration (IC50). Should any activity be observed, further studies would be required to confirm the findings and explore the underlying mechanisms.

Similarly, the scientific literature contains no reports on the antibacterial or antifouling properties of this compound. The exploration of these activities would necessitate standardized assays against various bacterial strains and marine fouling organisms.

Methodological Approaches for Molecular Mechanism of Action Elucidation

Elucidating the molecular mechanism of a novel compound is a complex process that relies on a variety of sophisticated techniques.

Identifying the direct cellular binding partners of a small molecule is crucial to understanding its mechanism. Techniques like quantitative proteome profiling can reveal changes in protein abundance or post-translational modifications upon treatment with a compound. nih.gov Affinity-based chemical probes, which involve chemically modifying the compound to allow for the capture and identification of its interacting proteins, are another powerful tool in this endeavor. frontiersin.orgrsc.orgnih.gov

Network pharmacology integrates data from multiple sources to predict the potential targets and pathways affected by a compound. nih.govplos.orgnih.govfrontiersin.orgmdpi.com This computational approach can provide valuable hypotheses for further experimental validation. Molecular docking, a computational simulation, can predict the binding affinity and orientation of a small molecule to the active site of a target protein. nih.govplos.orgnih.govfrontiersin.org

Once potential targets are identified, further studies are conducted to understand the downstream consequences of their modulation. This can involve a wide range of cellular and biochemical assays to examine effects on signaling pathways, gene expression, and metabolic processes.

Comparative Analysis of Biological Profiles with Structurally Related Marine Natural Products

To understand the potential biological activities of a hypothetical "this compound," it is instructive to examine other marine-derived compounds that feature an acetate moiety. These structurally related molecules, often isolated from sponges, tunicates, and marine microorganisms, exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties.

A comparative analysis highlights how subtle variations in the core chemical scaffold, coupled with the presence and position of acetate groups, can lead to distinct biological outcomes. This structure-activity relationship (SAR) is a cornerstone of medicinal chemistry and drug discovery.

Anticancer Activity: A Common Thread

Many marine natural products containing acetate groups have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, 1'-acetoxychavicol acetate (ACA) , isolated from the rhizomes of Alpinia galanga, has shown significant anti-proliferative and anti-migration effects in human non-small cell lung cancer cells. researchgate.nettci-thaijo.org Research indicates that ACA's efficacy is concentration- and time-dependent. researchgate.nettci-thaijo.org Similarly, studies on endocrine-resistant breast cancer cells have revealed that ACA can repress proliferation and invasion by targeting the HER2-signaling pathway. nih.gov

Another relevant compound is Incensole acetate , which has been investigated for its anti-breast cancer potential. rsc.org The addition of an acetate group can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and exert its cytotoxic effects.

| Compound | Marine Source (if applicable) | Observed Anticancer Activity | Mechanism of Action (if known) |

|---|---|---|---|

| 1'-acetoxychavicol acetate (ACA) | Alpinia galanga (terrestrial, but illustrative) | Anti-proliferative and anti-migration in lung cancer cells; Represses proliferation and invasion in endocrine-resistant breast cancer cells. researchgate.nettci-thaijo.orgnih.gov | Targets HER2-signaling pathway. nih.gov |

| Incensole acetate | Catharanthus roseus (terrestrial, but illustrative) | Cytotoxicity against breast cancer cell lines. rsc.org | Induces apoptosis and modulates inflammatory markers. rsc.org |

Anti-inflammatory Effects: Modulating Immune Responses

Inflammation is a key factor in numerous diseases, and marine organisms have yielded a plethora of anti-inflammatory compounds. Oleanolic acid acetate (OAA) , a triterpenoid, has been shown to exert anti-inflammatory activity by suppressing IKKα/β in TLR3-mediated NF-κB activation. nih.govmdpi.comnih.gov This modulation of the NF-κB signaling pathway is a common mechanism for many anti-inflammatory agents.

Linalyl acetate , a major component of lavender essential oil, also exhibits significant anti-inflammatory properties. nih.govfrontiersin.org Studies have shown its ability to reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. frontiersin.org The presence of the acetate group in these molecules is often crucial for their ability to interact with specific enzymes or receptors involved in the inflammatory cascade.

| Compound | Marine Source (if applicable) | Observed Anti-inflammatory Activity | Mechanism of Action (if known) |

|---|---|---|---|

| Oleanolic acid acetate (OAA) | Vigna angularis (terrestrial, but illustrative) | Downregulates inflammatory responses in macrophages. nih.govnih.gov | Suppresses IKKα/β in TLR3-mediated NF-κB activation. nih.govmdpi.comnih.gov |

| Linalyl acetate | Lavender (terrestrial, but illustrative) | Reduces expression of pro-inflammatory cytokines. frontiersin.org | Inhibits activation of NF-κB. frontiersin.org |

| Bornyl acetate | Conifer oils (terrestrial, but illustrative) | Anti-inflammatory effect in human chondrocytes. researchgate.net | Induction of IL-11. researchgate.net |

Neuroprotective Potential: Safeguarding the Nervous System

The neuroprotective effects of marine-derived acetates are also an area of active investigation. Alisol A 24-acetate has demonstrated neuroprotective effects in models of cerebral ischemia-reperfusion injury by regulating the PI3K/AKT pathway. nih.gov It has been shown to alleviate neuroinflammation and reduce neuronal apoptosis. nih.gov

Similarly, Eugenol acetate has been studied for its neuroprotective effects against ischemic stroke. dovepress.comresearchgate.netnih.gov Research suggests that it mitigates ischemic brain injury by suppressing post-stroke neuroinflammation mediated by activated microglia, potentially through the inhibition of the NF-κB signaling pathway. dovepress.comresearchgate.netnih.gov

| Compound | Marine Source (if applicable) | Observed Neuroprotective Activity | Mechanism of Action (if known) |

|---|---|---|---|

| Alisol A 24-acetate | Alisma orientale (terrestrial, but illustrative) | Protects against cerebral ischemia-reperfusion injury. nih.gov | Regulates the PI3K/AKT pathway, alleviates neuroinflammation, and reduces apoptosis. nih.gov |

| Eugenol acetate | Syzygium aromaticum (terrestrial, but illustrative) | Alleviates ischemic brain injury and improves neuromotor function. dovepress.comresearchgate.netnih.gov | Inhibits the NF-κB signaling pathway in microglia. dovepress.comresearchgate.netnih.gov |

Future Perspectives and Research Gaps

Complete Elucidation of Biosynthetic Pathways and Regulatory Mechanisms

A fundamental knowledge gap exists regarding the complete biosynthetic pathway of Angasiol acetate (B1210297). It is hypothesized that its biosynthesis in red algae, such as Laurencia species, follows the acetate pathway, which is a primary route for producing fatty acids and polyketides. nih.gov This pathway begins with acetyl-CoA and involves the sequential addition of two-carbon units. nih.gov In red algae, the biosynthesis of terpenes is understood to be catalyzed by microbial-type terpene synthases (MTPSLs), which are phylogenetically distinct from those found in terrestrial plants and are thought to have been acquired through horizontal gene transfer from bacteria. plantae.orgnih.gov The 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway is the established route for the synthesis of terpenoid precursors in Laurencia. e-algae.orgheraldopenaccess.us

Future research should focus on identifying the specific gene clusters responsible for Angasiol acetate production in Laurencia. The application of genome mining and transcriptomic analysis of Laurencia species will be instrumental in identifying candidate genes encoding for the necessary terpene synthases, halogenases, and acetyltransferases. nih.govcapes.gov.brnih.gov Functional characterization of these enzymes through heterologous expression is a critical next step. plantae.orgnih.gov Furthermore, understanding the regulatory mechanisms that control the expression of these biosynthetic genes in response to environmental or biological triggers will provide a more complete picture. researchgate.net

Comprehensive Understanding of Chemico-ecological Roles and Interspecies Interactions

The presence of this compound in both Laurencia algae and the sea hare Aplysia strongly suggests a dietary transfer and a role in chemical defense. mdpi.comresearchgate.net Sea hares are known to sequester secondary metabolites from their algal diet to defend against predators. mdpi.com Studies on the Laurencia-Aplysia relationship have shown that grazing can induce chemical defenses in the seaweed, leading to changes in its metabolite profile. nih.gov For instance, the sesquiterpene (+)-elatol from Laurencia dendroidea has been identified as a chemical cue that attracts the sea hare Aplysia brasiliana. researchgate.net

A significant research gap is the specific role of this compound in these interactions. Future studies should investigate its potential as an antifeedant, a chemical signal, or a defensive compound against predators and pathogens. Controlled feeding experiments and behavioral assays can be employed to determine the palatability of this compound to various predators. Furthermore, detailed metabolomic analyses of Laurencia and Aplysia tissues will help to map the distribution and potential modifications of this compound within the food web. nih.gov

Development of Efficient and Scalable Synthetic Methodologies for Analogue Libraries

Currently, there are no published total syntheses of this compound. The development of efficient and scalable synthetic routes is a crucial future endeavor. Such methodologies would not only confirm its structure and provide a sustainable source for biological testing but also enable the creation of analogue libraries. General synthetic strategies for other marine diterpenoids, such as those with irieane or spongiane skeletons, could provide a starting point for developing a synthetic approach to this compound. uv.esescholarship.org

Future synthetic efforts should focus on modular approaches that allow for the late-stage diversification of the this compound scaffold. This would facilitate the synthesis of a wide range of analogues with varied substitution patterns and stereochemistry. These analogue libraries are essential for structure-activity relationship (SAR) studies, which are critical for identifying the pharmacophore and optimizing the biological activity of the parent compound. umich.edu

Deeper Investigation into Specific Molecular Targets and Actionable Biological Pathways

The biological activity of this compound is largely unknown. One study reported it to be inactive in an in vitro cytotoxicity assay against the P388D1 mouse lymphoma cell line. jcu.edu.au However, this single data point is insufficient to rule out other potential therapeutic applications. Many marine diterpenoids exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govmdpi.comnih.gov For instance, other acetoxy-containing natural products have demonstrated diverse pharmacological effects. scispace.comnih.gov

A critical future perspective is the comprehensive screening of this compound against a broad panel of biological targets. This should include assays for anti-inflammatory, antibacterial, antiviral, and various anticancer activities. Should any significant activity be identified, subsequent research must focus on elucidating the specific molecular targets and the biological pathways that are modulated by the compound. Techniques such as affinity chromatography, proteomics, and genetic knockdown experiments can be employed to identify the protein targets of this compound.

Integration of Advanced Omics Technologies in this compound Research

The field of marine natural product research is being revolutionized by the application of advanced "omics" technologies. mdpi.comresearchgate.net Transcriptomics has already been used to study terpenoid biosynthesis in Laurencia dendroidea, revealing the expression of genes related to the MEP pathway. capes.gov.brnih.gov Metabolomic studies have been employed to investigate the chemical changes in Laurencia in response to herbivory. nih.gov

Future research on this compound should fully integrate a multi-omics approach.

Genomics: Sequencing the genomes of this compound-producing Laurencia species will be fundamental to identifying the biosynthetic gene clusters. nih.govmdpi.com

Transcriptomics: Analyzing the transcriptome under different conditions (e.g., with and without grazing pressure) can reveal the regulatory networks controlling this compound production. nih.govcapes.gov.br

Proteomics: Identifying the enzymes present in Laurencia can directly confirm the expression of the biosynthetic machinery. researchgate.net

Metabolomics: High-resolution metabolomic profiling can track the distribution and transformation of this compound and its precursors and degradation products within the producer and consumer organisms. nih.gov

By combining these omics technologies, researchers can build a comprehensive, systems-level understanding of this compound, from its genetic blueprint to its ecological function and potential applications.

Q & A

Q. What are the primary natural sources of Angasiol acetate, and what methodologies are used for its isolation?

this compound is a brominated diterpene metabolite isolated from marine mollusks of the genus Aplysia, notably Aplysia juliana. Isolation typically involves solvent extraction (e.g., methanol or acetone) followed by chromatographic purification (column chromatography, HPLC). Structural confirmation relies on spectroscopic techniques like NMR and mass spectrometry, as demonstrated in studies by Pettit et al. (1978) and Atta-ur-Rahman et al. (1991) .

Q. How is the structural identity of this compound validated in new studies?

Q. What are the key physicochemical properties of this compound relevant to experimental design?

this compound (C₂₂H₃₂Br₂O₄, MW 520.3) is a crystalline solid (mp 176°C) with a specific optical rotation ([α]D +27° in CHCl₃). Its bromine-rich structure suggests low solubility in polar solvents, necessitating solubility testing in DMSO or acetone for in vitro assays. Stability under varying pH and temperature conditions should be pre-tested for biological studies .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., cytotoxicity, enzyme inhibition) may arise from differences in:

- Sample purity : Validate via HPLC-UV/ELSD and quantify impurities.

- Assay conditions : Standardize cell lines, incubation times, and solvent controls.

- Structural analogs : Compare activity with related brominated diterpenes to identify structure-activity relationships (SAR). Cross-reference findings with prior studies to contextualize results .

Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity studies?

- Targeted functionalization : Focus on modifying the acetyl group or bromine positions via esterification or halogenation reactions.

- Stereochemical control : Use chiral catalysts or enzymatic methods to preserve or alter stereochemistry.

- Analytical validation : Employ LC-MS and NMR to confirm derivative identity and purity before bioassays .

Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., enzymes in inflammation pathways).

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.

- QSAR modeling : Corrogate experimental bioactivity data with electronic or topological descriptors to predict novel analogs .

Q. How should researchers design experiments to investigate this compound’s ecological role in Aplysia species?

- Field studies : Collect Aplysia specimens from diverse habitats to correlate metabolite production with environmental stressors.

- Feeding assays : Test if this compound deters predators or inhibits microbial growth.

- Omics integration : Pair metabolomics with transcriptomics to identify biosynthetic gene clusters responsible for its production .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound bioassays?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values.

- Error propagation : Account for variability in triplicate measurements using tools like GraphPad Prism.

- Multivariate analysis : Apply PCA or clustering to identify outliers or subgroup effects in high-throughput screens .

Q. How can researchers ensure reproducibility in this compound isolation protocols?

- Detailed documentation : Specify solvent ratios, column packing materials, and gradient profiles in chromatographic steps.

- Batch-to-batch validation : Compare NMR spectra and bioactivity across multiple isolations.

- Open-data practices : Deposit raw spectral data in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.